N-(Benzyloxycarbonyloxy)succinimide, also known as carbobenzoxy succinimide (Cbz-OSu), is a widely used reagent in organic chemistry, particularly in peptide synthesis []. It serves as a protecting group for amine functionalities. The benzyloxycarbonyl (Cbz) group offers temporary protection for amine groups during peptide chain assembly, allowing for controlled manipulation of other functional groups within the molecule. After the desired peptide sequence is formed, the Cbz group can be selectively removed under mild conditions to reveal the free amine [].
Cbz-OSu possesses a unique structure with several key features (shown below):
Cbz-OSu participates in several key reactions relevant to peptide synthesis:
R-NH2 + Cbz-OSu → R-NH-Cbz + HO-Succinimide
Cbz-OSu does not possess a specific mechanism of action in biological systems. It functions solely as a chemical protecting group in organic synthesis.
Cbz-OSu functions as a protecting group for primary amines. It reacts with the amine group, forming a carbamate linkage, which temporarily masks the amine's reactivity while preserving its functionality. This protection is crucial in peptide synthesis, allowing for selective modification of other functional groups within the peptide chain without affecting the amine groups. Once the desired modifications are complete, the Cbz group can be easily removed under mild conditions, revealing the free amine for further reactions. [Source:"N-(Benzyloxycarbonyloxy)succinimide 98%", Sigma-Aldrich, ]
Cbz-OSu plays a vital role in the solid-phase peptide synthesis (SPPS) technique, which is the predominant method for synthesizing peptides in research laboratories. In SPPS, the peptide chain is assembled step-by-step on a solid resin support. Cbz-OSu is used to introduce protected amino acid building blocks onto the growing peptide chain. After each coupling step, the Cbz protecting group on the newly added amino acid is selectively removed, allowing for the next amino acid to be attached. This process is repeated until the complete peptide sequence is built. [Source: "Solid-Phase Peptide Synthesis", Chemical Reviews, ]
Beyond peptides, Cbz-OSu finds application in the synthesis of various complex organic molecules. Its ability to selectively protect amines allows for targeted modification of other functional groups within the molecule. This strategy proves valuable in the synthesis of various natural products, pharmaceuticals, and other functional molecules. [Source: "N-(Benzyloxycarbonyloxy)succinimide 98%", Sigma-Aldrich, ]
Cbz-OSu also finds use in other areas of scientific research, including:
Irritant